molecular formula C10H9BrN4O2 B5600018 2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide

2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B5600018
M. Wt: 297.11 g/mol
InChI Key: ARNGLSNJQXUDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features a bromophenoxy group and a triazole ring

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Compounds with triazole rings are often studied for their antimicrobial properties.

    Enzyme Inhibition: The compound could be investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: The compound might be explored as a potential drug candidate for various diseases.

    Pharmacology: Studies could focus on its pharmacokinetics and pharmacodynamics.

Industry

    Agriculture: The compound could be used in the development of pesticides or herbicides.

    Materials Science: It might be used in the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “2-(2-bromophenoxy)-N-4H-1,2,4-triazol-3-ylacetamide” would require appropriate safety measures. The specific hazards associated with this compound would depend on its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

    Bromination: The starting material, phenol, is brominated to form 2-bromophenol.

    Etherification: 2-bromophenol is then reacted with chloroacetic acid to form 2-(2-bromophenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with 1H-1,2,4-triazole to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and implementing continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenoxy group.

    Reduction: Reduction reactions could target the triazole ring or the bromophenoxy group.

    Substitution: The bromine atom in the bromophenoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a quinone derivative, while substitution could replace the bromine atom with another functional group.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
  • 2-(2-fluorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
  • 2-(2-iodophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide

Uniqueness

2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger atom compared to chlorine or fluorine, which can affect the compound’s ability to interact with biological targets.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c11-7-3-1-2-4-8(7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNGLSNJQXUDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.